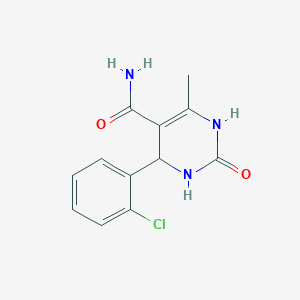![molecular formula C26H21BrClNO4S B11640172 (5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-[4-(benciloxi)-3-bromo-5-etoxi-bencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona es una molécula orgánica sintética con posibles aplicaciones en diversos campos, como la química medicinal, la ciencia de los materiales y la investigación química. Este compuesto presenta un núcleo de tiazolidina-2,4-diona, conocido por su actividad biológica, y está sustituido con varios grupos funcionales que pueden influir en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[4-(benciloxi)-3-bromo-5-etoxi-bencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona típicamente implica múltiples pasos:
Formación del núcleo de tiazolidina-2,4-diona: Esto se puede lograr mediante la reacción de un ácido α-halo adecuado con tiourea, seguida de ciclación.
Introducción del grupo bencilideno: La porción bencilideno se puede introducir mediante una reacción de condensación entre la tiazolidina-2,4-diona y un derivado de benzaldehído adecuado.
Modificaciones del grupo funcional:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las posiciones bencílicas, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse a los dobles enlaces o al anillo de tiazolidina, lo que podría conducir a derivados saturados.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: La halogenación se puede lograr utilizando bromo (Br₂) o cloro (Cl₂), mientras que la eterificación podría implicar haluros de alquilo y una base.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir derivados del ácido benzoico, mientras que la reducción podría producir derivados de tiazolidina saturados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales permiten una variedad de modificaciones químicas, lo que lo convierte en un intermedio versátil.
Biología
El núcleo de tiazolidina-2,4-diona es conocido por su actividad biológica, incluidas las propiedades antiinflamatorias y antidiabéticas. Este compuesto podría investigarse para actividades similares o como un compuesto guía para el desarrollo de fármacos.
Medicina
Las posibles aplicaciones medicinales incluyen el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos. La estructura del compuesto sugiere que podría interactuar con macromoléculas biológicas de formas únicas.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[4-(benciloxi)-3-bromo-5-etoxi-bencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad. El núcleo de tiazolidina-2,4-diona puede actuar como un farmacóforo, uniéndose a sitios activos e influenciando las vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Rosiglitazona: Una tiazolidindiona utilizada como fármaco antidiabético.
Pioglitazona: Otra tiazolidindiona antidiabética.
Troglitazona: Una tiazolidindiona con propiedades antiinflamatorias.
Singularidad
En comparación con estos compuestos, (5Z)-5-[4-(benciloxi)-3-bromo-5-etoxi-bencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona presenta grupos funcionales adicionales que podrían conferir propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C26H21BrClNO4S |
|---|---|
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H21BrClNO4S/c1-2-32-22-13-19(12-21(27)24(22)33-16-18-6-4-3-5-7-18)14-23-25(30)29(26(31)34-23)15-17-8-10-20(28)11-9-17/h3-14H,2,15-16H2,1H3/b23-14- |
Clave InChI |
XMLLYWVPGVPCSR-UCQKPKSFSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)

![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)

![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)
